molecular formula C7H4ClF3O3S B1432403 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261862-25-2

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No. B1432403
M. Wt: 260.62 g/mol
InChI Key: IWJHQWQEYHAZAC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Fluorobenzene Derivatives : The use of 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride and related compounds in organic synthesis facilitates the preparation of high-purity fluorobenzene derivatives. A notable example is the synthesis of 1-chloro-2,6-difluorobenzene, highlighting the role of sulfonyl chloride in directing fluorine substitution to achieve specific isomers. This method proves advantageous for generating intermediates used in pharmaceutical and agricultural applications, showcasing the utility of sulfonyl chloride derivatives in enhancing selectivity and yield in complex synthesis routes (Moore, 2003).

Fluoronitrobenzene-sulfonyl Chlorides : The synthesis of fluoronitrobenzenesulfonyl chlorides demonstrates the adaptability of sulfonyl chloride chemistry for producing novel compounds. These compounds, prepared from difluoronitrobenzenes, serve as versatile intermediates for further chemical transformations, underlining the importance of sulfonyl chloride derivatives in creating functionalized materials for potential use in a variety of chemical contexts (Zhersh et al., 2010).

Advanced Material Synthesis : The development of advanced materials, such as carboxylated poly(ether sulfone)s, illustrates the broader application of sulfonyl chloride derivatives. The copolymerization of specific sulfonyl chlorides with other monomers leads to polymers with unique properties, indicating the potential of these compounds in the synthesis of high-performance materials (Weisse, Keul, & Höcker, 2001).

Catalysis and Chemical Reactions

Organometallic Chemistry : In organometallic chemistry, partially fluorinated benzenes, including derivatives synthesized from sulfonyl chlorides, are recognized for their role as solvents or ligands. Their weak coordination to metal centers, due to the electron-withdrawing effect of fluorine, makes them suitable for use in transition-metal-based catalysis, offering a pathway to explore novel catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Environmental Remediation : The application of sulfonyl chloride derivatives in environmental remediation is highlighted by the oxidation of persistent organic pollutants using advanced oxidation processes. The transformation rates of such pollutants in the presence of sulfonyl chloride-based reagents indicate the feasibility of these compounds in in-situ groundwater remediation techniques, pointing towards innovative solutions for environmental cleanup efforts (Park et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJHQWQEYHAZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

CAS RN

1261862-25-2
Record name 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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